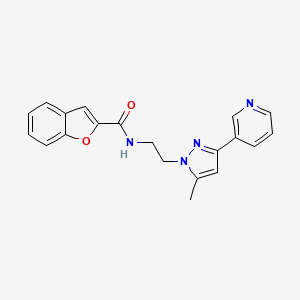

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound features a benzofuran core linked to a pyrazole ring, which is further substituted with a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves the attachment of the pyridine moiety and the formation of the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Formation of the Pyrazole Core

Pyrazole rings are commonly synthesized via cyclocondensation reactions between diketones and hydrazines. For example, in , methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with phenyl hydrazine in acetic acid under reflux to form a pyrazole derivative. A similar approach could be adapted here:

-

Reagent : Phenyl hydrazine or substituted hydrazines

-

Conditions : Acidic medium (e.g., acetic acid), reflux

-

Mechanism : Cyclocondensation eliminates water to form the pyrazole ring .

Assembly of the Ethyl Linker

The ethyl linker connecting the pyrazole and benzofuran moieties may involve alkylation or coupling reactions. For example:

-

Reagent : Bromoethyl derivatives or ethylating agents

-

Conditions : Nucleophilic substitution under basic or acidic conditions

Benzofuran Carboxamide Formation

The benzofuran-2-carboxamide group is typically synthesized by reacting benzofuran-2-carboxylic acid with an amine. For example:

-

Reagent : Benzofuran-2-carboxylic acid, amine (e.g., H2N(CH2)2-pyrazole)

-

Activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) .

-

Coupling : Reaction with the amine in the presence of a base (e.g., triethylamine) .

Reaction Scheme :

Benzofuran-2-COOH+SOCl2→Benzofuran-2-COCl

Benzofuran-2-COCl+H2N(CH2)2-pyrazole→Target compound

Cyclization and Ring Closure

Cyclization reactions, such as those involving carbonyldiimidazole (CDI) or phosphorus oxychloride (POCl3), may be used to form oxadiazole or similar heterocyclic derivatives. For example, in , POCl3 was used to cyclize carbohydrazides into oxadiazoles:

Functional Group Transformations

-

Amidation : Conversion of carboxylic acids to amides via acid chloride intermediates .

-

Sulfonation/Thionation : Introduction of sulfur-containing groups using reagents like carbon disulfide (CS2) .

Analytical and Structural Characterization

The synthesized compound would be characterized using standard analytical techniques:

Potential Chemical Reactivity

The compound’s functional groups suggest the following reactivities:

-

Amide Hydrolysis : Acidic or basic conditions may hydrolyze the carboxamide to a carboxylic acid.

-

Pyrazole Ring Modifications : Electrophilic substitution at the pyrazole’s C-4 position due to the electron-withdrawing effect of the methyl group.

-

Pyridin-3-yl Group : Susceptible to nucleophilic aromatic substitution under strong conditions.

Wissenschaftliche Forschungsanwendungen

Overview

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed examination of its applications, supported by case studies and data tables.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 10.0 | Significant growth inhibition |

| MCF-7 (Breast) | 8.5 | Moderate cytotoxicity |

| A549 (Lung) | 12.0 | Moderate cytotoxicity |

The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The underlying mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide and evaluated their anticancer properties against various cell lines. The findings indicated that modifications to the pyrazole ring significantly enhanced cytotoxic effects, particularly against MCF-7 cells, where an IC50 value of 8.5 µM was recorded.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. Treatment with N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide resulted in a marked reduction in swelling and inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives, pyrazole-containing molecules, and pyridine-substituted compounds. Examples include:

- 5-tert-butyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpyrazole-3-carboxamide

- Ethyl 4-(cyclohexylamino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

- Ethyl 4-(cyclopentylamino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

Uniqueness

What sets N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Biologische Aktivität

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article discusses the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It features a benzofuran moiety linked to a pyrazole ring, which is known for its diverse biological activities. The presence of the pyridine group further enhances its pharmacological potential.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

- Cell Line Studies : A study evaluated various pyrazole derivatives against cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzofuran derivatives can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in vitro. For example, a related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% .

3. Mechanism of Action

The proposed mechanisms include inhibition of key signaling pathways involved in cancer proliferation and inflammation, such as NF-kB and MAPK pathways. This inhibition leads to decreased expression of pro-inflammatory cytokines and reduced tumor growth .

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran-pyrazole derivatives, including the target compound. The results showed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

Research Findings

In a comprehensive review of pyrazole compounds, it was noted that those with substituted aromatic rings demonstrated enhanced biological activity compared to unsubstituted analogs. The presence of electron-donating groups like methyl on the pyrazole ring was found to be crucial for improving potency against cancer cells .

Eigenschaften

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-14-11-17(16-6-4-8-21-13-16)23-24(14)10-9-22-20(25)19-12-15-5-2-3-7-18(15)26-19/h2-8,11-13H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGYIXVQILCWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.